molecular formula C20H21ClN2O3S B2439351 N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide CAS No. 865162-54-5

N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide

Cat. No.: B2439351
CAS No.: 865162-54-5
M. Wt: 404.91
InChI Key: MQUXULHUPMCFCY-XDOYNYLZSA-N
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Description

N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole core, which is known for its diverse biological activities and chemical reactivity.

Properties

IUPAC Name

N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c1-2-25-13-11-23-17-9-8-15(21)14-18(17)27-20(23)22-19(24)10-12-26-16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUXULHUPMCFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 6-chloro-1,3-benzothiazole-2-amine with 3-phenoxypropanoic acid under acidic conditions to form the intermediate. This intermediate is then reacted with 2-ethoxyethyl chloride in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Chlorination

The 6-chloro substituent is introduced via electrophilic substitution. Benzothiazole’s aromatic ring is activated toward electrophilic attack due to sulfur and nitrogen atoms. The reaction mechanism involves:

  • Chlorine activation : Chlorine gas (Cl₂) or chlorinating agents (e.g., SOCl₂) generate the electrophilic chloronium ion.

  • Electrophilic attack : The chloronium ion reacts with the benzothiazole ring at position 6, followed by deprotonation to form the chlorinated derivative.

Reagents/Conditions : Cl₂ gas, FeCl₃ catalyst, dichloromethane solvent.

Propanamide Formation

The propanamide group is synthesized by reacting an amine group (from the benzothiazole) with propanoyl chloride. This involves:

  • Nucleophilic acyl substitution : The amine attacks the carbonyl carbon of propanoyl chloride, forming an intermediate amide.

  • Base-mediated deprotonation : A base (e.g., pyridine) neutralizes the HCl byproduct, stabilizing the reaction .

Reagents/Conditions : Propanoyl chloride, pyridine, dichloromethane or acetonitrile solvent .

Ylidene Group Formation

The (2Z)-ylidene group is formed via condensation reactions, such as a Wittig reaction, which ensures stereospecific double bond formation. For example:

  • Ylide generation : A phosphorus ylide (e.g., from triphenylphosphine and aldehydes) reacts with a carbonyl compound.

  • Condensation : The ylide attacks the carbonyl group, forming a double bond with Z-configuration due to steric factors.

Electrophilic Substitution (Chlorination)

Mechanism :

  • Electrophilic activation : Cl₂ reacts with FeCl₃ to generate Cl⁺.

  • Electrophilic attack : The benzothiazole ring directs Cl⁺ to position 6.

  • Deprotonation : Loss of H⁺ forms the chlorinated product.

Reactivity : The benzothiazole ring’s electron-rich nature enhances reactivity toward electrophilic substitution.

Amide Bond Formation

Mechanism :

  • Nucleophilic attack : The amine attacks the carbonyl carbon of propanoyl chloride.

  • Intermediate formation : A tetrahedral intermediate forms.

  • Deprotonation : Pyridine removes the acidic proton, expelling Cl⁻ and forming the amide .

Ylidene Group Formation

Mechanism :

  • Ylide formation : Triphenylphosphine reacts with an aldehyde to form a ylide.

  • Attack on carbonyl : The ylide attacks a ketone or aldehyde, forming a double bond.

  • Stereocontrol : Z-configuration arises from steric factors during bond formation.

Key Reagents and Conditions

Step Reagents Conditions Reference
ChlorinationCl₂, FeCl₃Dichloromethane, 0–5°C
Propanamide FormationPropanoyl chloride, pyridineCH₂Cl₂ or CH₃CN, room temperature
Ylidene FormationTriphenylphosphine, aldehydeTHF, reflux

Analytical Data

1H NMR (DMSO-d6) :

  • Propanamide : δ 2.05 (m, 2H-CH₂), δ 3.45 (m, 2H-CH₂N)

  • Benzothiazole : δ 7.25–7.55 (m, aromatic protons)

  • Ylidene : δ 6.85–7.15 (d, J = 8 Hz, vinyl protons) .

IR Spectroscopy :

  • Amide : Strong absorption at ~1650 cm⁻¹ (C=O stretch).

  • C-Cl : Sharp peak at ~550 cm⁻¹.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown efficacy against a range of bacterial strains, suggesting that this compound may also possess similar activity due to its structural characteristics .

Anticancer Potential

The compound's structure suggests potential as an anticancer agent. Research has highlighted that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In silico studies have shown promising results regarding its interaction with targets involved in cancer progression, such as kinases and other signaling molecules .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, there is growing interest in the anti-inflammatory potential of benzothiazole derivatives. Molecular docking studies suggest that these compounds can interact with enzymes involved in inflammatory pathways, such as lipoxygenases . This mechanism could position this compound as a candidate for treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Among the tested compounds, those structurally related to this compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation into novel anticancer agents, derivatives similar to this compound were synthesized and tested against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values in the low micromolar range, supporting further exploration into their mechanisms of action .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant activity against Gram-positive/negative bacteria
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryPotential inhibition of lipoxygenase

Mechanism of Action

The mechanism of action of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2-ethoxyethyl)-3-pyridazinecarboxamide
  • 6-chloro-N-cyclohexyl-N-ethyl-3-pyridazinecarboxamide
  • 6-chloro-N-(3-isoxazolyl)-3-pyridazinecarboxamide

Uniqueness

N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide stands out due to its unique benzothiazole core, which imparts distinct chemical and biological properties

Biological Activity

Chemical Structure

The compound features a benzothiazole core , which is known for its diverse biological activities. The presence of the chloro and ethoxyethyl substituents enhances its reactivity and potential interactions with biological targets.

Molecular Formula

The molecular formula of the compound is C20H19ClN2O2SC_{20}H_{19}ClN_{2}O_{2}S.

The biological activity of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide primarily involves its interaction with specific enzymes and receptors in biological systems. The benzothiazole moiety can bind to various molecular targets, modulating their activity and leading to significant biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, benzothiazole derivatives have been shown to possess antibacterial and antifungal activities. Studies suggest that this compound may also exhibit similar effects due to its structural characteristics.

Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties. Preliminary studies on related compounds suggest that they can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, some benzothiazole derivatives have been reported to inhibit protein kinases, which play crucial roles in cell signaling and cancer progression.

Summary of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits protein kinases

Case Study 1: Antibacterial Activity

In a study examining the antibacterial properties of benzothiazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potential for development as antimicrobial agents.

Case Study 2: Anticancer Efficacy

Another study focused on a series of benzothiazole derivatives demonstrated that these compounds could effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[(2Z)-6-chloro-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide to improve yield and purity?

  • Methodological Answer : Employ statistical experimental design (e.g., factorial or response surface methodology) to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration. For example, fractional factorial designs can reduce the number of experiments while identifying critical parameters affecting yield . Reaction intermediates should be monitored via HPLC or LC-MS to detect side products early and adjust conditions (e.g., quenching competing pathways) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm stereochemistry at the (2Z)-benzothiazol-2-ylidene moiety. IR spectroscopy can validate functional groups (e.g., C=O stretching at ~1680 cm⁻¹ for the propanamide). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while X-ray crystallography resolves ambiguities in tautomeric forms or crystal packing .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing using ICH Q1A guidelines. Prepare buffer solutions across pH 1–10 and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy and LC-MS to identify hydrolytic (amide bond cleavage) or oxidative pathways. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and identify electrophilic/nucleophilic sites. For example, calculate Fukui indices to predict regioselectivity in substitution reactions. Pair this with molecular dynamics simulations to study solvent effects on reaction pathways. Integrate quantum mechanics/molecular mechanics (QM/MM) for enzyme-binding studies if investigating biological activity .

Q. How can researchers resolve contradictions in observed biological activity across cell-based assays?

  • Methodological Answer : Standardize assay conditions (e.g., cell line origin, serum concentration) to minimize variability. Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement. For inconsistent IC₅₀ values, evaluate membrane permeability (via PAMPA assays) or metabolic stability (microsomal incubation) to distinguish intrinsic activity from pharmacokinetic limitations .

Q. What advanced separation techniques are suitable for isolating stereoisomers or degradation products?

  • Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® columns with amylose/cyclodextrin phases) or capillary electrophoresis for enantiomer separation. For polar degradation products, use hydrophilic interaction liquid chromatography (HILIC) coupled with charged aerosol detection (CAD). Simulated moving bed (SMB) systems enable scalable purification in continuous flow .

Q. How can AI-driven tools enhance reaction optimization for derivatives of this compound?

  • Methodological Answer : Train machine learning models on historical reaction data (e.g., solvents, catalysts, yields) to predict optimal conditions for synthesizing analogs. Platforms like ICReDD’s reaction path search algorithms combine quantum chemical calculations with experimental feedback to prioritize high-yield routes. Automated robotic systems (e.g., Chemspeed®) can validate predictions in parallel .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Apply bootstrap resampling to estimate confidence intervals. For multiplexed data (e.g., multi-target inhibition), employ principal component analysis (PCA) or partial least squares regression (PLS) to deconvolute synergistic/antagonistic effects .

Q. How should researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine genetic knockdown (CRISPR/Cas9) with chemical proteomics (e.g., activity-based protein profiling) to confirm target specificity. Use isotopic labeling (e.g., ¹³C-glucose tracing) to track metabolic perturbations in treated cells. Cross-validate findings with in vivo models (e.g., zebrafish xenografts) to assess translatability .

Tables for Key Parameters

Parameter Analytical Method Reference
Stereochemical purityChiral HPLC with AD-H column
Thermal stabilityTGA-DSC (5°C/min, N₂ atmosphere)
LogP (lipophilicity)Shake-flask method (octanol/water)

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